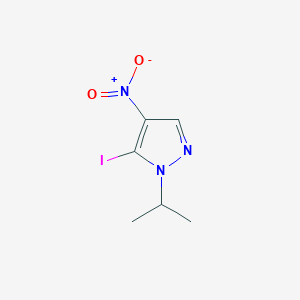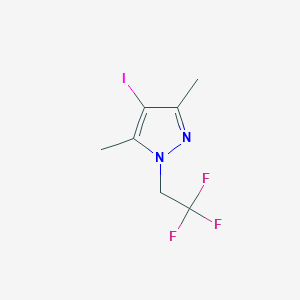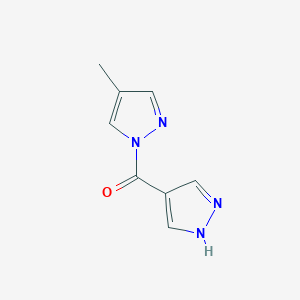
2-(2-chlorophenyl)-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide typically involves multi-step reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the triazole ring and the chlorophenyl group. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the quinoline-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the triazole ring or the quinoline core, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, reduced triazole compounds, and modified chlorophenyl groups.
Scientific Research Applications
2-(2-Chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Uniqueness
2-(2-Chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide is unique due to its combined structural features of a quinoline core, a triazole ring, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12ClN5O |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H12ClN5O/c19-14-7-3-1-6-12(14)16-9-13(11-5-2-4-8-15(11)22-16)17(25)23-18-20-10-21-24-18/h1-10H,(H2,20,21,23,24,25) |
InChI Key |
NSMUXSFAOPCKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)

![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)


![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
![N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B10904914.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904925.png)
![4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B10904941.png)
![N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10904944.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10904947.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
![2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904960.png)
